molecular formula C12H12N2O2 B1392668 Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate CAS No. 1221791-78-1

Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate

Cat. No. B1392668
M. Wt: 216.24 g/mol
InChI Key: FQHVEROZFWIFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate is a chemical compound with the molecular formula C12H12N2O2 . It has a molecular weight of 216.24 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate is 1S/C12H12N2O2/c1-2-16-12(15)11-9(7-13)5-6-10(14-11)8-3-4-8/h5-6,8H,2-4H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate is a solid compound . It has a melting point range of 44 - 46 degrees Celsius .

Scientific Research Applications

  • Synthesis and Pharmacological Activities :

    • Ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, related to Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate, have been synthesized and evaluated for their pharmacological activities. These compounds have shown positive inotropic activity and other activities like anti-inflammatory, analgesic, and hypotensive effects (Mosti et al., 1994).
  • Cardiotonic Activity :

    • Similar compounds, specifically ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, have been investigated for their cardiotonic activity. These studies have revealed appreciable positive inotropic activities, although inferior to that of milrinone (Mosti et al., 1992).
  • Chemical Synthesis and Applications :

    • Ethyl 2-methyl-2,3-butadienoate, a compound related to Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate, has been used in [4 + 2] annulations to synthesize highly functionalized tetrahydropyridines. These reactions have significance in organic synthesis and pharmaceutical applications (Zhu, Lan, & Kwon, 2003).
  • Crystallographic and Quantum-Chemical Study :

    • The X-ray structural characterization of related compounds like ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate has been conducted. Such studies are important for understanding the structure-activity relationships of these compounds (Orsini, Benetollo, Bombieri, & Mosti, 1990).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 3-cyano-6-cyclopropylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-9(7-13)5-6-10(14-11)8-3-4-8/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHVEROZFWIFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)C2CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232161
Record name Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate

CAS RN

1221791-78-1
Record name Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221791-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.